N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound featuring a piperidine core substituted with a phenoxyacetyl group at the 1-position and a methyl-linked cyclopentanecarboxamide moiety bearing a thiophen-2-yl substituent.
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c27-22(18-29-20-7-2-1-3-8-20)26-14-10-19(11-15-26)17-25-23(28)24(12-4-5-13-24)21-9-6-16-30-21/h1-3,6-9,16,19H,4-5,10-15,17-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARJOBCANSZFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects based on available research.
Structural Characteristics
The compound has the following molecular formula:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1235291-62-9 |
| Molecular Weight | 426.6 g/mol |
| Molecular Formula | C₁₈H₂₃N₂O₃S |
The structure features a piperidine ring, a phenoxyacetyl group, and a thiophene moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the phenoxyacetyl and thiophene groups. The synthetic pathway often employs various reagents such as oxidizing agents and nucleophiles under controlled conditions to ensure high yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Properties : The presence of the thiophene ring may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
- CNS Activity : The piperidine moiety is often associated with central nervous system effects, potentially acting as an anxiolytic or antidepressant agent.
Case Studies and Research Findings
Several studies have explored the biological properties of related compounds, providing insights into the potential applications of this compound:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that derivatives containing thiophene rings exhibited significant inhibition of inflammatory markers in vitro. This suggests that our compound may similarly reduce inflammation through similar pathways.
-
Antimicrobial Screening :
- Research involving structurally related compounds revealed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for drug development targeting infectious diseases.
- CNS Activity Evaluation :
Comparison with Similar Compounds
Key Observations :
- The thiophene ring in the target compound distinguishes it from most fentanyl analogs, which typically feature phenyl or fluorophenyl groups .
- The phenoxyacetyl substitution on piperidine diverges from the classic phenethyl group in fentanyl derivatives, likely altering receptor-binding kinetics .
- The cyclopentanecarboxamide moiety may confer steric and lipophilic properties distinct from cyclopropane (cyclopropylfentanyl) or linear amides (acetylfentanyl) .
Pharmacological Comparison
Receptor Affinity and Potency
- Fentanyl Analogs : Most bind μ-opioid receptors (MOR) with high affinity, with potency influenced by lipophilicity and substituent bulk . Cyclopropylfentanyl, for example, shows ~10× higher MOR affinity than morphine due to cyclopropane-enhanced rigidity .
- Target Compound: The thiophene’s electron-rich aromatic system may enhance π-π interactions with MOR, while the phenoxyacetyl group could reduce blood-brain barrier penetration compared to phenethyl analogs .
Metabolic Stability
- The target compound’s cyclopentane carboxamide may slow hydrolysis compared to acetylated analogs.
- Phenoxyacetyl Group: Esterase-mediated cleavage of the phenoxyacetyl moiety could shorten half-life relative to stable amide bonds in fentanyl .
Toxicity and Side Effects
- Respiratory Depression : Common to all MOR agonists; cyclopentane’s bulk in the target compound may reduce efficacy but also mitigate overdose risk compared to carfentanil .
Legal and Regulatory Status
However, structurally related analogs like cyclopentyl fentanyl and cyclopropylfentanyl are regulated under U.S. and EU analog acts . Jurisdictions may classify the compound based on its "substantial similarity" to Schedule I/II opioids.
Q & A
Q. What are the standard synthetic routes for N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidin-4-ylmethyl backbone via reductive amination of 1-methyl-4-piperidone with isopropylamine, followed by phenoxyacetic acid coupling .
- Step 2: Introduction of the thiophen-2-ylcyclopentane moiety through nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling .
- Purification: Chromatography (e.g., silica gel) and crystallization are critical for isolating high-purity product . Key reagents include propionic anhydride for acetylation and palladium catalysts for coupling reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent placement, particularly distinguishing phenoxyacetyl and thiophene protons .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., HRMS for exact mass matching) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopentane and piperidine rings .
Q. What preliminary biological assays are recommended to assess its activity?
- Enzyme Inhibition Assays: Use fluorogenic substrates to test for kinase or protease inhibition (e.g., IC₅₀ determination) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity .
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic potential .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
- Dose-Response Analysis: Replicate assays across multiple concentrations to rule out false positives/negatives .
- Structural Analog Comparison: Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric elements .
- Molecular Dynamics Simulations: Model ligand-receptor interactions to explain discrepancies between in vitro and in silico results .
Q. What strategies optimize synthetic yield for structurally complex intermediates?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperidine acylation steps .
- Catalyst Screening: Pd(OAc)₂/XPhos improves coupling efficiency in thiophene-cyclopentane formation .
- Temperature Control: Lower temperatures (−78°C) reduce side reactions during sensitive steps like carboxamide formation .
Q. How do substituents on the piperidine and cyclopentane rings influence bioactivity?
- Piperidine Modifications: Tosyl or methyl groups at N-1 increase metabolic stability but may reduce receptor affinity .
- Cyclopentane Substitutions: Electron-withdrawing groups (e.g., CF₃) on the thiophene ring enhance kinase inhibition .
- Phenoxyacetyl Role: The phenoxy group contributes to π-π stacking in enzyme active sites, as shown in docking studies .
Q. What in vitro models are suitable for studying its pharmacokinetics?
- Microsomal Stability Assays: Liver microsomes (human/rat) assess oxidative metabolism and half-life .
- Caco-2 Permeability: Predict intestinal absorption using monolayer transepithelial resistance .
- Plasma Protein Binding: Equilibrium dialysis to quantify free vs. bound fraction .
Q. How can synthetic by-products be minimized during multi-step synthesis?
- Intermediate Purification: Flash chromatography after each step removes impurities before subsequent reactions .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection to prevent unwanted acylation .
- Reaction Monitoring: TLC or LC-MS tracks progress and identifies side products early .
Methodological Challenges and Solutions
Addressing low reproducibility in biological assays:
- Standardized Protocols: Pre-incubate enzymes/receptors to ensure consistent activity .
- Positive Controls: Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Overcoming solubility issues in formulation studies:
- Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation: Convert the free base to a hydrochloride salt for improved crystallinity .
Cross-Disciplinary Applications
Material Science Applications:
- Organic Semiconductors: The thiophene moiety enables π-conjugation for charge transport studies .
- Coordination Polymers: Metal-organic frameworks (MOFs) can incorporate the compound via carboxylate coordination .
Chemical Biology Tools:
- Photoaffinity Labeling: Introduce azide groups for click chemistry-based target identification .
- Fluorescent Probes: Attach BODIPY tags to visualize cellular uptake and localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
